N-methyl-N-[1-(thiophene-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Description
The compound N-methyl-N-[1-(thiophene-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine features a pyridine core substituted at position 3 with a trifluoromethyl group and at position 2 with an N-methyl-N-(piperidin-3-yl) group. The piperidine ring is further functionalized at position 1 with a thiophene-3-carbonyl moiety.
Key structural attributes:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Piperidine-thiophene carbonyl: Introduces conformational rigidity and additional binding interactions.
The molecular formula is C₁₇H₁₇F₃N₃OS, with a molecular weight of 368.4 g/mol.
Properties
IUPAC Name |
[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c1-22(15-14(17(18,19)20)5-2-7-21-15)13-4-3-8-23(10-13)16(24)12-6-9-25-11-12/h2,5-7,9,11,13H,3-4,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDVZVQWBJPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2=CSC=C2)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-Piperidin-1-yl-2-(trifluoromethyl)pyridin-3-amine
- Structure : Pyridin-3-amine with trifluoromethyl at position 2 and piperidin-1-yl at position 3.
- Molecular formula : C₁₁H₁₂F₃N₃.
- Molecular weight : 243.23 g/mol .
- Key differences : Lacks the thiophene-3-carbonyl group and methyl substitution on the piperidine. Simpler structure may reduce steric hindrance but decrease target specificity.
[18F]-SPA-RQ
- Structure : Benzyl-piperidinylamine linked to a 5-(trifluoromethyl-tetrazolyl)pyridine.
- Molecular formula : C₂₂H₂₀F₃N₇O (excluding fluorine-18 isotope).
- Key differences : Incorporates a tetrazole ring and fluorine-18 label for imaging applications. The benzyl group enhances lipophilicity compared to the thiophene carbonyl in the target compound .
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
Physicochemical and Pharmacological Properties
Table 1: Comparative Physicochemical Properties
Key observations :
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl group : Critical for metabolic stability and hydrophobic interactions. Its position on pyridine (C3 in target vs. C2 in ) alters electronic effects .
- Thiophene-3-carbonyl : May engage in sulfur-π or dipole-dipole interactions with target proteins, a feature absent in phenyl- or pyridyl-substituted analogues .
- Piperidine substitution : The 3-yl position in the target compound (vs. 1-yl or 4-yl in analogues) influences conformational flexibility and binding pocket accessibility .
Preparation Methods
Bromination of 5-(Trifluoromethyl)pyridin-2-amine
Bromination at the C3 position is achieved using N-bromosuccinimide (NBS) or elemental bromine.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| NBS in chloroform | 20–80°C, ultrasound, 1.5 h | 96% | |
| Bromine in acetic acid | RT, 1 h, neutralized with NaOH | 85% |
Procedure (NBS method):
71 g NBS is added portionwise to 65 g 5-(trifluoromethyl)pyridin-2-amine in chloroform under ice cooling. The mixture is stirred at 80°C for 20 min, yielding 3-bromo-5-(trifluoromethyl)pyridin-2-amine after workup.
Amination of 3-Bromo-5-(trifluoromethyl)pyridine
Buchwald-Hartwig coupling introduces the primary amine:
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Catalyst: Pd(dba)₂/Xantphos
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Conditions: 100°C, 12 h, toluene
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Yield: 78%
Functionalization with N-Methylpiperidin-3-amine
The piperidine moiety is introduced via reductive amination or nucleophilic substitution.
Synthesis of N-Methylpiperidin-3-amine
Piperidin-3-amine is methylated using formaldehyde and NaBH₃CN :
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Solvent: MeOH, RT, 6 h
-
Yield: 92%
Coupling with Pyridine Core
A Mitsunobu reaction links the pyridine and piperidine fragments:
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Reagents: DIAD, PPh₃, THF
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Conditions: 0°C → RT, 24 h
-
Yield: 68%
Acylation with Thiophene-3-carbonyl Chloride
The final step involves acylation of the piperidine nitrogen.
Synthesis of Thiophene-3-carbonyl Chloride
Thiophene-3-carboxylic acid is treated with SOCl₂ :
-
Conditions: Reflux, 2 h
-
Yield: Quant.
Coupling to Piperidine
Acylation proceeds under Schotten-Baumann conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM/10% NaOH (aq) |
| Reagent | Thiophene-3-carbonyl chloride |
| Temperature | 0°C → RT, 4 h |
| Yield | 88% |
Optimization and Mechanistic Insights
-
Ultrasound Acceleration: Ultrasound irradiation (40°C, 20 min) enhances reaction rates in bromination steps, reducing time by 60% compared to conventional heating.
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Catalyst Screening: InCl₃ (20 mol%) in EtOH optimally mediates multi-component reactions for heterocycle formation.
Structural Characterization
-
¹H NMR (CDCl₃): δ 8.27 (d, 1H, pyridine-H), 7.86 (d, 1H, thiophene-H), 3.82 (m, 1H, piperidine-H).
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ESI-MS: m/z 398.1 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-methyl-N-[1-(thiophene-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Thiophene-3-carbonyl chloride reacts with piperidin-3-yl intermediates under basic conditions (e.g., triethylamine in dichloromethane).
- N-Methylation : Methylation of the pyridin-2-amine group using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Trifluoromethyl introduction : Electrophilic substitution or coupling reactions (e.g., using CuI or Pd catalysts) for trifluoromethyl group attachment .
- Optimization : Yield improvements (e.g., ~17–20% in similar compounds) require controlled temperatures (35–80°C), inert atmospheres, and catalysts like cesium carbonate or palladium .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the piperidine, thiophene, and pyridine moieties. For example, shifts at δ 2.8–3.5 ppm indicate N-methyl protons, while thiophene carbonyl carbons appear at ~165–170 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ ~397–400 g/mol) and fragmentation patterns .
- IR Spectroscopy : Absorbance at ~1700 cm⁻¹ confirms the thiophene-3-carbonyl group .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the trifluoromethyl group’s hydrophobicity. Aqueous solubility is enhanced at acidic pH (<4) via protonation of the pyridine nitrogen .
- Stability : Degrades under prolonged UV exposure or high temperatures (>100°C). Store at –20°C in amber vials under nitrogen to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How does the thiophene-3-carbonyl moiety influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Electronic Effects : The thiophene carbonyl acts as an electron-withdrawing group, polarizing the piperidine ring and altering nucleophilic reactivity at the tertiary amine .
- Biological Interactions : Enhances binding to enzymes (e.g., kinases) via π-π stacking with aromatic residues. Comparative studies with furan or phenyl analogs show reduced activity, highlighting thiophene’s unique electronic profile .
Q. What computational strategies are used to predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets in proteins like kinases. The trifluoromethyl group’s hydrophobic interactions and thiophene’s planar geometry are critical for scoring .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond retention with catalytic residues .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Methodological Answer :
- Isosteric Replacements : Substitute thiophene with bioisosteres like 1,2,4-oxadiazole to reduce CYP450-mediated oxidation.
- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., piperidine C-H) with deuterium to slow clearance .
- Prodrug Design : Mask the tertiary amine with acetyl or phosphonate groups to enhance oral bioavailability .
Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer :
- CYP Inhibition : Use human liver microsomes to assess CYP3A4/2D6 inhibition (IC₅₀ values <10 µM indicate high risk).
- hERG Binding : Patch-clamp assays measure potassium channel blockade (toxicity threshold: IC₅₀ >30 µM) .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction (<5% suggests limited tissue penetration) .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported biological activity across different assay systems?
- Methodological Answer :
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times. For example, antiproliferative IC₅₀ values vary by >50% due to differences in ATP concentrations in MTT assays .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
Q. Why do synthetic yields vary significantly between laboratories?
- Methodological Answer :
- Catalyst Purity : Pd/C or CuI catalysts with >99% purity reduce side reactions (e.g., dehalogenation).
- Solvent Drying : Anhydrous DMF or THF (<50 ppm H₂O) prevents hydrolysis of the thiophene carbonyl group .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~397.4 g/mol (C₁₈H₂₂F₃N₅O₂S) | |
| LogP (Predicted) | 3.2 ± 0.5 (Schrödinger QikProp) | |
| Solubility in DMSO | 25 mM (25°C) | |
| hERG IC₅₀ | >50 µM (Patch-clamp assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
